methyl 5-methyl-3H-benzo[e]indole-2-carboxylate
Description
Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate is a polycyclic heteroaromatic compound featuring an indole core fused with a benzene ring (benzoindole). The 5-methyl substituent on the indole scaffold and the methyl ester at position 2 distinguish it from simpler indole derivatives. This compound is of interest in medicinal chemistry due to the indole moiety’s prevalence in bioactive molecules, though its specific applications remain under exploration. Structural analogs of this compound are frequently studied for their antiproliferative, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl 5-methyl-3H-benzo[e]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9-7-13-12(8-14(16-13)15(17)18-2)11-6-4-3-5-10(9)11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZWVRSZDFWVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-methyl-3H-benzo[e]indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of cellular processes, making it effective in therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between methyl 5-methyl-3H-benzo[e]indole-2-carboxylate and related compounds:
Key Observations :
- Substituent Effects : The 5-methyl group in the target compound likely enhances lipophilicity compared to polar substituents like fluoro (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) or methoxy groups. This could influence membrane permeability in biological systems .
- Ester vs. Amide : The methyl ester at position 2 may confer metabolic instability compared to amide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide), which are more resistant to hydrolysis .
Comparative Reactivity :
- Halogenated Derivatives : 5-Fluoro and 5-chloro indole-2-carboxylates undergo nucleophilic aromatic substitution more readily than the 5-methyl analog due to the electron-withdrawing effects of halogens .
- Aza-Paternò-Büchi Reactions : Ethyl indole-2-carboxylate derivatives exhibit regiodivergent behavior in photochemical reactions, forming azetidine-fused pentacycles. The 5-methyl substituent in the target compound may sterically hinder such pathways .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : Methyl indole-2-carboxylate derivatives (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) form hydrogen-bonded dimers (N–H⋯O) in the solid state. The 5-methyl substituent may disrupt these interactions, leading to altered solubility or melting points .
- NMR Signatures : The 5-methyl group in the target compound would produce distinct upfield shifts in $ ^1H $-NMR (δ ~2.5 ppm) compared to electron-withdrawing groups like fluorine (δ ~7.5 ppm for H-3 indole) .
Biological Activity
Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate is a synthetic derivative of indole, a significant heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its diverse biological activities, including potential applications in antiviral, anticancer, and antimicrobial therapies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 255.27 g/mol. Its structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antiviral Activity : The compound exhibits potential antiviral effects by inhibiting viral replication through interference with viral enzymes and host cell pathways.
- Anticancer Activity : It may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, contributing to its potential use in treating infections.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral activity of this compound against various viruses, demonstrating significant inhibition rates in cell-based assays. The compound's mechanism involves interference with viral replication processes, suggesting its potential as a therapeutic agent for viral infections .
- Anticancer Properties : Research conducted on the cytotoxic effects of the compound revealed that it preferentially suppresses the growth of rapidly dividing cancer cells compared to normal fibroblast cells. The findings indicate that this compound could serve as a lead compound for developing new anticancer therapies .
- Antimicrobial Activity : The compound was assessed for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited a MIC of 0.98 μg/mL, indicating potent antibacterial activity. This finding is particularly relevant given the rising incidence of antibiotic-resistant infections .
Comparative Analysis
To further understand the potential of this compound, it is useful to compare it with other indole derivatives known for their biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Amino group at position 6 | Antiviral activity against influenza A |
| Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate | Isonicotinoylhydrazone moiety | Active against Mycobacterium tuberculosis |
| Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate | Methoxy group enhancing reactivity | Exhibits significant biological activities |
Q & A
Q. What are the common synthetic routes for preparing methyl indole-2-carboxylate derivatives, and how can reaction conditions be optimized?
- Methodological Answer: Methyl indole-2-carboxylates are typically synthesized via condensation reactions. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid (Method A) yields crystalline products after recrystallization from DMF/acetic acid mixtures . Optimization involves adjusting equivalents (e.g., 1.1 equiv of aldehyde) and reaction time (3–5 h). Sodium acetate is often used as a base to neutralize acidic byproducts and improve yields .
Q. How can researchers ensure purity and characterize methyl 5-methyl-3H-benzo[e]indole-2-carboxylate intermediates?
- Methodological Answer: Recrystallization from benzene-petroleum ether or DMF/acetic acid mixtures is effective for purification . Characterization requires multi-technique validation:
- 1H/13C-NMR for structural confirmation (e.g., distinguishing methyl ester peaks at δ ~3.8–4.0 ppm) .
- HRMS for molecular weight verification (e.g., [M+H]+ ion matching theoretical values) .
- HPLC to assess purity (>95% by area normalization) .
Q. What safety protocols are critical when handling indole-2-carboxylate derivatives?
- Methodological Answer:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
- Conduct reactions in fume hoods to prevent inhalation of volatile reagents (e.g., acetic acid, POCl₃) .
- Segregate halogenated or toxic waste (e.g., chloroacetic acid byproducts) for professional disposal .
Q. Which analytical techniques are most reliable for identifying reaction intermediates?
- Methodological Answer:
- TLC with UV visualization monitors reaction progress (e.g., ethyl acetate/hexane eluent) .
- FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- HSQC/HMBC NMR resolves ambiguous proton-carbon correlations in complex indole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in product outcomes from Fischer indole synthesis?
- Methodological Answer: Abnormal products (e.g., ethyl 6-chloroindole-2-carboxylate instead of methoxy derivatives) arise from competing electrophilic substitution pathways. To mitigate:
- Vary solvent polarity (e.g., DMF vs. EtOH) to control regioselectivity .
- Use substituent-directed synthesis (e.g., electron-donating groups on indole rings suppress chlorination) .
- Perform DFT calculations to predict favorable reaction pathways .
Q. What strategies enable functionalization of the indole core for hybrid molecule synthesis?
- Methodological Answer:
- Formylation : Treat indole with POCl₃/DMF to introduce aldehyde groups at the 3-position for subsequent condensations .
- Alkylation : React 3-formylindole with allyl bromides to install sidechains (e.g., 3-methylbut-2-enyl groups) .
- Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 5-position .
Q. How can side products from esterification reactions be minimized?
- Methodological Answer:
- Employ molecular sieves to sequester water and prevent hydrolysis of methyl esters .
- Optimize acid catalyst concentration (e.g., 0.1–0.5 M H₂SO₄) to avoid over-protonation of intermediates .
- Use HPLC-MS to detect and quantify side products (e.g., dimerized indoles) early in the workflow .
Q. What computational tools assist in predicting the bioactivity of indole-2-carboxylate derivatives?
- Methodological Answer:
- Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., antimicrobial enzymes) .
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity .
- ADMET prediction (SwissADME) evaluates pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. How can researchers validate the stability of methyl indole-2-carboxylates under varying storage conditions?
- Methodological Answer:
Q. What methodologies are emerging for enantioselective synthesis of indole-2-carboxylates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
